N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide
Description
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide: is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a nitrophenyl group, and a sulfanylphenyl group
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-17(16-2-1-11-23-16)18-12-3-7-14(8-4-12)24-15-9-5-13(6-10-15)19(21)22/h1-11H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSQKSHPHOWEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenyl sulfide and 4-aminophenyl furan-2-carboxylate.
Formation of Intermediate: The 4-nitrophenyl sulfide is reacted with 4-aminophenyl furan-2-carboxylate under controlled conditions to form an intermediate compound.
Final Product: The intermediate is then subjected to further reactions, including amide bond formation, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)sulfanylphenyl furan-2-carboxamide
- N-(4-aminophenyl)sulfanylphenyl furan-2-carboxamide
- N-(4-chlorophenyl)sulfanylphenyl furan-2-carboxamide
Uniqueness
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
